[(3,4-DIMETHOXYPHENYL)METHYL](THIOPHEN-2-YLMETHYL)AMINE
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Overview
Description
(3,4-DIMETHOXYPHENYL)METHYLAMINE is a chemical compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 g/mol . This compound is characterized by the presence of both a dimethoxyphenyl group and a thiophenylmethyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of (3,4-DIMETHOXYPHENYL)METHYLAMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiophen-2-ylmethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
(3,4-DIMETHOXYPHENYL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)METHYLAMINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
(3,4-DIMETHOXYPHENYL)METHYLAMINE can be compared with other similar compounds, such as:
(3,4-DIMETHOXYPHENYL)METHYLAMINE: This compound has a similar structure but with the thiophenyl group attached at the 3-position instead of the 2-position.
(3,4-DIMETHOXYPHENYL)METHYLAMINE: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
(3,4-DIMETHOXYPHENYL)METHYLAMINE:
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISANEWFZGRLER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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